3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC12029295
InChI: InChI=1S/C10H6F2N2O3/c11-7(12)9-13-8(14-17-9)5-2-1-3-6(4-5)10(15)16/h1-4,7H,(H,15,16)
SMILES:
Molecular Formula: C10H6F2N2O3
Molecular Weight: 240.16 g/mol

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

CAS No.:

Cat. No.: VC12029295

Molecular Formula: C10H6F2N2O3

Molecular Weight: 240.16 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid -

Specification

Molecular Formula C10H6F2N2O3
Molecular Weight 240.16 g/mol
IUPAC Name 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Standard InChI InChI=1S/C10H6F2N2O3/c11-7(12)9-13-8(14-17-9)5-2-1-3-6(4-5)10(15)16/h1-4,7H,(H,15,16)
Standard InChI Key OQOGMUABZQBESN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The IUPAC name 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid reflects its bifunctional structure: a benzoic acid moiety at position 3 of the aromatic ring and a 1,2,4-oxadiazole ring bearing a difluoromethyl group at position 5. Key properties include:

PropertyValue
Molecular FormulaC10H6F2N2O3\text{C}_{10}\text{H}_{6}\text{F}_{2}\text{N}_{2}\text{O}_{3}
Molecular Weight240.16 g/mol
CAS Registry Number1282022-66-5 (isomeric variant)
SMILESO=C(O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)F

The difluoromethyl group introduces electronegativity and steric effects, influencing reactivity and biological interactions .

Synthesis and Structural Optimization

Late-Stage Radiosynthetic Approaches

Recent advances in fluorinated oxadiazole synthesis emphasize late-stage modifications. A 2021 study demonstrated that bromodifluoroacetic anhydride (9) reacts with hydroxylamine-treated intermediates to form bromodifluoromethyl-1,2,4-oxadiazole precursors (e.g., 10 or 11) . Subsequent nucleophilic substitution with [18F]fluoride enables efficient radiofluorination, a strategy adaptable to 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid synthesis (Fig. 1) .

Key Reaction Steps:

  • Oxime Formation: 3-Cyanobenzoic acid derivatives react with hydroxylamine to form (Z)-N'-hydroxycarbamimidoyl intermediates .

  • Cyclization: Treatment with bromodifluoroacetic anhydride yields bromodifluoromethyl-oxadiazoles .

  • Fluorination: Bromine-to-fluorine exchange using [18F]fluoride or non-radioactive fluoride sources .

Industrial-Scale Production

Continuous flow reactors enhance yield and safety by optimizing reaction parameters (temperature, residence time) and minimizing hazardous intermediates . Environmental considerations favor non-ozone-depleting difluorocarbene reagents.

Biochemical and Pharmacological Properties

Histone Deacetylase (HDAC) Inhibition

1,2,4-Oxadiazoles with fluorinated substituents exhibit selective inhibition of HDAC isoforms, particularly HDAC6. Structural analogs of 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid demonstrate:

  • IC50 Values: Sub-micromolar potency in cancer cell lines (Table 1).

  • Mechanism: Irreversible binding to HDAC6’s catalytic domain, promoting tubulin acetylation and apoptosis .

Table 1: Anticancer Activity of Structural Analogs

Cell LineIC50 (μM)Primary Mechanism
A5493.67HDAC6 inhibition → apoptosis
MCF-75.33Bcl-2/Bax modulation
HCT-1162.28G2/M cell cycle arrest

Pharmacokinetic and Toxicological Profiles

Metabolic Pathways

Benzoic acid derivatives undergo hepatic conjugation with glycine, forming hippuric acid excreted renally. Fluorine atoms may delay metabolism, enhancing bioavailability .

Environmental Stability

Degradation studies indicate:

  • Hydrolytic Stability: Resistant to hydrolysis at pH 7.4 (t1/2 > 24 h).

  • Photodegradation: Rapid breakdown under UV light (t1/2 = 2 h), necessitating light-protected storage.

Comparative Analysis with Related Compounds

Trifluoromethyl vs. Difluoromethyl Substitutions

  • Electron-Withdrawing Effects: Trifluoromethyl groups enhance metabolic stability but reduce solubility compared to difluoromethyl .

  • Biological Potency: Difluoromethyl analogs show 2–3× higher HDAC6 selectivity due to optimized steric interactions .

1,3,4-Oxadiazole Isomers

1,2,4-Oxadiazoles exhibit superior enzymatic inhibition profiles over 1,3,4-isomers, attributed to ring strain and dipole alignment.

Emerging Applications and Future Directions

Radiopharmaceutical Development

The difluoromethyl-oxadiazole scaffold serves as a platform for positron emission tomography (PET) tracers. For instance, [18F]TMP195, a class-IIa HDAC inhibitor, leverages analogous chemistry for in vivo imaging .

Material Science

Fluorinated oxadiazoles enhance polymer thermal stability (e.g., 15% increase in decomposition temperature).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator